Ferrous nitrate hexahydrate

Description

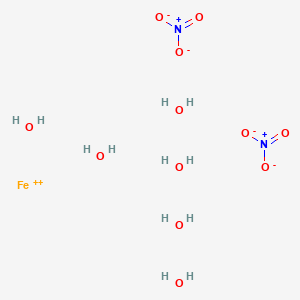

Structure

2D Structure

Properties

CAS No. |

13476-08-9 |

|---|---|

Molecular Formula |

FeH12N2O12 |

Molecular Weight |

287.95 g/mol |

IUPAC Name |

iron(2+);dinitrate;hexahydrate |

InChI |

InChI=1S/Fe.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; |

InChI Key |

SUOTZEJYYPISIE-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Fe+2] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Fe+2] |

Other CAS No. |

13520-68-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ferrous Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous nitrate hexahydrate, Fe(NO₃)₂·6H₂O, is a significant iron(II) salt with diverse applications, including its use as a precursor in the synthesis of iron-based catalysts and nanoparticles. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details established synthesis methodologies, including the direct reaction of iron with nitric acid and metathesis reactions. Furthermore, this guide outlines the key characterization techniques employed to verify the identity and purity of the compound, such as X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC). Detailed experimental protocols, quantitative data summaries, and a visual representation of the experimental workflow are presented to aid researchers in the successful synthesis and analysis of this compound.

Introduction

Iron(II) nitrate, commonly found as its green hexahydrate crystalline form, is a water-soluble compound that serves as a ready source of ferrous ions.[1] Its utility spans various scientific and industrial domains, from its role as a catalyst in chemical reactions to its application in materials science for the synthesis of iron oxides and other iron-containing nanomaterials.[2] The synthesis of pure this compound can be challenging due to the propensity of the ferrous (Fe²⁺) ion to oxidize to the more stable ferric (Fe³⁺) state.[2] Therefore, careful control of reaction conditions is paramount. This guide provides detailed methodologies for the synthesis of this compound and the analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common approaches involve the direct reaction of iron metal with cold, dilute nitric acid and metathesis (double displacement) reactions.

Direct Reaction of Iron with Dilute Nitric Acid

This method relies on the reaction of iron metal with cold and dilute nitric acid.[2] Controlling the temperature is crucial to favor the formation of the ferrous salt and prevent oxidation to ferric nitrate.

Reaction:

3Fe + 8HNO₃(dilute) → 3Fe(NO₃)₂ + 2NO + 4H₂O

Experimental Protocol:

-

Preparation: Place 10 g of fine iron filings or powder into a 500 mL flask.

-

Reaction: Slowly add 100 mL of cold, 2 M nitric acid to the flask with constant stirring. The reaction is exothermic and should be maintained at a temperature below 20°C using an ice bath. The reaction should be carried out in a well-ventilated fume hood due to the evolution of nitric oxide gas.

-

Completion: Continue the reaction until the evolution of gas ceases and the iron has dissolved. The resulting solution should be a pale green color.

-

Filtration: Filter the solution to remove any unreacted iron or solid impurities.

-

Crystallization: Gently heat the filtrate to concentrate the solution. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of pale green crystals of this compound.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold distilled water, and dry them in a desiccator over a suitable drying agent.

Metathesis Reaction

Metathesis reactions provide an alternative route to this compound by reacting a soluble iron(II) salt with a soluble nitrate salt, leading to the precipitation of an insoluble byproduct.[2][3]

Reaction Example:

FeSO₄ + Ba(NO₃)₂ → Fe(NO₃)₂ + BaSO₄(s)

Experimental Protocol:

-

Preparation of Solutions: Prepare a saturated aqueous solution of iron(II) sulfate and a separate saturated aqueous solution of barium nitrate.

-

Reaction: Slowly add the barium nitrate solution to the iron(II) sulfate solution with constant stirring. A white precipitate of barium sulfate will form immediately.

-

Separation: Allow the precipitate to settle, and then separate the supernatant containing the aqueous ferrous nitrate by decantation or filtration.

-

Crystallization: Concentrate the resulting ferrous nitrate solution by gentle heating and then allow it to cool to induce crystallization as described in the previous method.

-

Isolation and Drying: Isolate and dry the this compound crystals as previously described.

Characterization of this compound

Thorough characterization is essential to confirm the synthesis of the desired compound and to assess its purity. The following techniques are commonly employed.

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value |

| Appearance | Pale green crystals |

| Molar Mass | 287.94 g/mol |

| Melting Point | 60.5 °C[1] |

| Solubility in Water | Highly soluble |

X-ray Diffraction (XRD)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitrate ions (NO₃⁻) and the water of hydration (H₂O).

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching of water molecules |

| ~1630 | H-O-H bending of water molecules |

| ~1380 | Asymmetric N-O stretching of nitrate |

| ~820 | N-O out-of-plane bending of nitrate |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of a compound. For this compound, the TGA curve would show a multi-step weight loss corresponding to the loss of water molecules followed by the decomposition of the anhydrous salt. The DSC curve would show endothermic peaks corresponding to these transitions.

| Temperature Range (°C) | Event | Mass Loss (%) |

| 60 - 150 | Dehydration (loss of 6 H₂O) | ~37.5% |

| > 150 | Decomposition of anhydrous Fe(NO₃)₂ | Varies |

Note: The decomposition of anhydrous ferrous nitrate can be complex, potentially involving oxidation to ferric species and the evolution of nitrogen oxides.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The successful synthesis of this compound relies on the careful control of reaction conditions to prevent the oxidation of the ferrous ion. The characterization techniques outlined, including XRD, FTIR, and thermal analysis, are essential for confirming the identity, purity, and crystalline structure of the final product. The provided experimental protocols and data serve as a valuable resource for researchers working with this important iron(II) salt.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ferrous Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical characteristics of ferrous nitrate hexahydrate, Fe(NO₃)₂·6H₂O. The information is curated to support research, development, and application in scientific and pharmaceutical fields, with a focus on quantitative data, experimental methodologies, and structural understanding.

Physical Properties

This compound is a green crystalline solid at standard conditions.[1][2] The salt is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Its physical characteristics are crucial for handling, storage, and application in various experimental setups.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Units |

| Molecular Formula | Fe(NO₃)₂·6H₂O | - |

| Molecular Weight | 287.95 | g/mol [4][5] |

| Appearance | Green or blue-green rhombic crystals | -[1][2][5] |

| Melting Point | 60 - 60.5 | °C[1][5] |

| Boiling Point | Decomposes at 61 | °C[1][5] |

| Solubility in Water | 87.525 | g/100 mL[1] |

| Crystal System | Orthorhombic | -[1][5] |

Crystal and Molecular Structure

The crystal structure of this compound is characterized by a central iron(II) ion coordinated by six water molecules, forming the complex cation [Fe(H₂O)₆]²⁺.[1][6] This complex exhibits an octahedral coordination geometry. The nitrate ions (NO₃⁻) are not directly bonded to the iron center but exist as counter-ions within the crystal lattice, stabilized by an extensive network of hydrogen bonds with the coordinated water molecules.[6] This hydrogen bonding is fundamental to the cohesion and stability of the crystal structure.[6] While the precise crystal structure has not been determined by X-ray crystallography, the nature of the hexaaquairon(II) complex is well-established, with Fe-O distances of approximately 2.13 Å.[1]

Caption: [Fe(H₂O)₆]²⁺ complex with nitrate counter-ions.

Chemical Properties and Reactivity

The chemical behavior of ferrous nitrate is largely dictated by the redox chemistry of the iron(II) center.

Stability and Decomposition

This compound is relatively unstable and sensitive to air, as the ferrous (Fe²⁺) ion is susceptible to oxidation to the more stable ferric (Fe³⁺) state.[1][6] Upon heating, the hexahydrate melts at approximately 60°C and begins to decompose at 61°C.[1] The thermal decomposition does not yield iron(II) oxide but instead results in the formation of iron(III) oxide (Fe₂O₃), nitric oxide, and water.[1]

Caption: Thermal decomposition of this compound.

Redox Reactions

The standard reduction potential for the Fe³⁺/Fe²⁺ couple is +0.77 V, indicating that iron(II) is a moderate reducing agent and can be readily oxidized.[6]

-

Oxidation by Nitric Acid: Concentrated nitric acid will oxidize the iron(II) in ferrous nitrate to iron(III) nitrate.[1] 3 Fe(NO₃)₂ + 4 HNO₃ → 3 Fe(NO₃)₃ + NO + 2 H₂O[1]

-

Air Oxidation: In solution and in the solid state, atmospheric oxygen can oxidize Fe(II) to Fe(III), which is why the compound is not commercially available in the same way as ferric nitrate.[1]

Experimental Protocols

Synthesis of this compound

Precise control of reaction conditions is paramount to prevent the oxidation of the ferrous ion.

Method 1: Reaction of Iron with Dilute Nitric Acid [1][6]

-

Reactants: Iron metal (filings or powder) and cold, dilute nitric acid.

-

Procedure: a. Place iron metal in a reaction vessel. b. Slowly add cold, dilute nitric acid to the iron under constant stirring. c. Maintain the reaction temperature below 25°C to favor the formation of ferrous nitrate and prevent oxidation to the ferric state.[6] An ice bath is recommended. d. The reaction should be carried out in an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.[6] e. The reaction proceeds according to the equation: 3 Fe + 8 HNO₃ + 12 H₂O → 3 Fe(NO₃)₂(H₂O)₆ + 2 NO[1] f. After the iron has dissolved, gently evaporate the resulting solution at low temperature to induce crystallization of the green hexahydrate salt.

Method 2: Metathesis Reaction [1][6]

-

Reactants: Iron(II) sulfate (FeSO₄) and lead(II) nitrate (Pb(NO₃)₂).

-

Procedure: a. Prepare separate solutions of iron(II) sulfate and lead(II) nitrate in dilute ethanol. b. Mix the two solutions. A precipitate of lead(II) sulfate (PbSO₄) will form. c. The reaction is: FeSO₄ + Pb(NO₃)₂ → Fe(NO₃)₂ + PbSO₄(s) d. Filter the mixture to remove the insoluble lead(II) sulfate. e. The filtrate, a solution of ferrous nitrate, is then carefully evaporated to yield crystals of this compound.[1][6]

Caption: Workflow for the synthesis of this compound.

Determination of Physical Properties

Standard analytical methods are employed to characterize this compound.

-

Melting Point Determination: A calibrated melting point apparatus is used. A small sample of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

-

Solubility Measurement: A saturated solution is prepared by adding an excess of the salt to a known volume of deionized water at a specific temperature (e.g., 25°C). The solution is stirred until equilibrium is reached. A known volume of the supernatant is then carefully removed, evaporated to dryness, and the mass of the remaining solid is measured to calculate the solubility.

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to precisely determine the melting point and decomposition temperature. TGA measures the change in mass as a function of temperature, clearly indicating the loss of water of hydration and subsequent decomposition. DSC measures the heat flow associated with thermal transitions, showing endothermic peaks for melting and decomposition.

Applications in Research and Drug Development

This compound serves as a valuable precursor and reagent in several areas:

-

Catalyst Precursor: It is used to prepare iron-based catalysts, which are valued for their low cost and environmental friendliness.[6] For instance, it is a precursor for catalysts used in the electrochemical reduction of nitrate to ammonia, a key process in wastewater treatment.[6]

-

Synthesis of Iron Compounds: As a soluble source of ferrous ions, it is a starting material for the synthesis of other iron(II) compounds and iron oxide nanoparticles.[6][7]

-

Electrode Materials: The compound is utilized in fabricating electrode materials for energy storage devices like supercapacitors.[6]

-

Redox Chemistry Studies: Its well-defined Fe²⁺ state makes it a useful compound for studying iron-mediated redox processes in chemical and biological systems.

References

- 1. Iron(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | FeH12N2O12 | CID 26080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iron(II) nitrate hexahydrate [chemister.ru]

- 6. This compound | 13476-08-9 | Benchchem [benchchem.com]

- 7. tkuir.lib.tku.edu.tw:8080 [tkuir.lib.tku.edu.tw:8080]

An In-depth Technical Guide to Ferrous Nitrate Hexahydrate: Crystal Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, properties, and analysis of ferrous nitrate hexahydrate (Fe(NO₃)₂·6H₂O). It is intended for professionals in research and development who require detailed information on this compound's physicochemical characteristics.

Crystal Structure and Properties

This compound is a green crystalline solid that is highly soluble in water.[1] It is the most common hydrated form of iron(II) nitrate and is notable for its instability in air, which can lead to oxidation to the ferric (Fe³⁺) state.[1]

Coordination and Molecular Structure

The core of the this compound crystal structure is the hexaaquairon(II) complex cation, [Fe(H₂O)₆]²⁺.[2] In this complex, the central iron(II) ion is coordinated to six water molecules in an octahedral geometry.[2] The nitrate ions (NO₃⁻) are not directly bonded to the iron center but exist as counter-ions within the crystal lattice, stabilized by an extensive network of hydrogen bonds.[2] The coordinated water molecules act as hydrogen bond donors, interacting with the oxygen atoms of the nitrate anions to create a stable, ordered lattice.[2]

A crucial point of note is that while the nature of the [Fe(H₂O)₆]²⁺ aquo complex is well-established, a complete, definitive crystal structure for Fe(NO₃)₂·6H₂O determined by X-ray crystallography has not been reported in the reviewed literature.[1] Some sources suggest an orthorhombic crystal system, but detailed crystallographic data like unit cell parameters and atomic positions are not available.[1] The Fe-O bond distance in the [Fe(H₂O)₆]²⁺ complex is approximately 2.13 Å, which is longer than the 1.99 Å distance found in the corresponding ferric [Fe(H₂O)₆]³⁺ complex.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Chemical Formula | Fe(NO₃)₂·6H₂O |

| Molar Mass | 287.94 g/mol |

| Appearance | Green crystals |

| Melting Point | 60 °C |

| Decomposition Point | 61 °C (decomposes to iron(III) oxide)[1] |

| Solubility in Water | 87.525 g/100 mL[1] |

| Crystal System | Orthorhombic (suggested, not confirmed)[1] |

| Coordination Geometry | Octahedral ([Fe(H₂O)₆]²⁺)[2] |

| Fe-O Bond Length | ~2.13 Å ([Fe(H₂O)₆]²⁺)[1] |

Experimental Protocols

Synthesis of this compound

Method 1: Reaction of Iron with Nitric Acid

This method involves the direct reaction of iron metal with cold, dilute nitric acid.[1]

-

Protocol:

-

Place iron filings or powder in a reaction vessel.

-

Slowly add cold (< 25°C), dilute nitric acid to the iron under constant stirring in an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] The reaction is: 3 Fe + 8 HNO₃ + 12 H₂O → 3 Fe(NO₃)₂(H₂O)₆ + 2 NO.[1]

-

Control the temperature of the reaction mixture, as higher temperatures can promote the formation of ferric nitrate.

-

Once the reaction is complete, filter the resulting solution to remove any unreacted iron.

-

Gently heat the solution to concentrate it, then allow it to cool slowly to form green crystals of this compound.

-

Isolate the crystals by filtration.

-

Method 2: Metathesis Reaction

This route involves a double displacement reaction between iron(II) sulfate and lead(II) nitrate.[1][2]

-

Protocol:

-

Prepare a solution of iron(II) sulfate in dilute ethanol.

-

Prepare a separate solution of lead(II) nitrate.

-

Slowly add the lead(II) nitrate solution to the iron(II) sulfate solution with stirring.

-

A precipitate of lead(II) sulfate (PbSO₄) will form.

-

Remove the precipitate by filtration.

-

The filtrate contains aqueous ferrous nitrate.

-

Crystallize the this compound from the solution by evaporation of the solvent.[1]

-

Crystal Structure Analysis: X-ray Diffraction (XRD)

X-ray Diffraction is the primary technique for determining the crystal structure of a material.

-

Protocol:

-

A finely ground powder of the crystalline sample is prepared and mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam of a specific wavelength. For iron-containing samples, a cobalt (Co) radiation source is often preferred over a copper (Cu) source to minimize fluorescence, which can obscure the diffraction pattern.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystal structure.

-

The positions and intensities of the diffraction peaks are used to determine the unit cell dimensions, and in a full structure solution, the space group and atomic positions within the unit cell.

-

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Protocol:

-

A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film on a suitable substrate.

-

The sample is placed in the path of an infrared beam.

-

The instrument measures the frequencies at which the sample absorbs radiation.

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. For this compound, characteristic peaks for the nitrate ion (N-O stretching and bending) and coordinated water (O-H stretching and bending) would be expected.

-

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of the compound.

-

Protocol (TGA):

-

A small, precisely weighed sample is placed in a crucible within the TGA instrument.

-

The sample is heated at a controlled rate in a specific atmosphere (e.g., air, nitrogen).

-

The instrument continuously measures the mass of the sample as a function of temperature.

-

Mass loss events correspond to processes such as dehydration or decomposition. For Fe(NO₃)₂·6H₂O, an initial mass loss corresponding to the six water molecules would be observed, followed by decomposition of the anhydrous salt at a higher temperature.[1]

-

Structural and Analytical Relationships

The analysis of this compound follows a logical progression from synthesis to detailed characterization, confirming both its composition and structure.

The octahedral coordination of the Fe(II) ion by water molecules is a central feature of the compound's structure, which is then stabilized in the solid state by nitrate ions through hydrogen bonding.

References

An In-depth Technical Guide to the Thermal Decomposition of Ferrous Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of ferrous nitrate hexahydrate, Fe(NO₃)₂·6H₂O, is a critical process in various scientific and industrial applications, including the synthesis of iron-based catalysts, nanoparticles, and specialized materials. Understanding the precise mechanisms, intermediate products, and temperature-dependent stages of this decomposition is paramount for controlling the physicochemical properties of the final products.

This technical guide provides a comprehensive overview of the thermal decomposition of this compound. It is important to note that while the general pathway is understood, detailed, quantitative studies specifically on the thermal analysis of this compound are limited in publicly accessible literature. The decomposition process is characterized by an initial oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state. Consequently, the subsequent decomposition stages closely mirror those of ferric nitrate hydrates, for which extensive data is available. This guide will, therefore, present the established decomposition pathway for this compound and provide detailed quantitative data and experimental protocols based on the well-documented thermal analysis of ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O), which serves as a reliable model for the decomposition process following the initial oxidation step.

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound in an oxidizing atmosphere, such as air, is believed to proceed through the following general stages:

-

Dehydration: The initial heating leads to the loss of water of hydration. This process can occur in multiple, often overlapping, steps.

-

Oxidation: The ferrous (Fe²⁺) ion is oxidized to the more stable ferric (Fe³⁺) state. This is a key step that distinguishes its decomposition from that of ferric nitrate.

-

Hydrolysis and Denitration: The resulting ferric nitrate species undergoes hydrolysis and the removal of nitrate groups in the form of nitrogen oxides (NOₓ) and nitric acid (HNO₃).

-

Formation of Iron Oxyhydroxide: Intermediate iron oxyhydroxide (FeOOH) or related species are formed.

-

Final Decomposition to Iron(III) Oxide: At higher temperatures, the intermediate species decompose to the final, stable product, which is typically hematite (α-Fe₂O₃).

Quantitative Data from Thermal Analysis

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O), which, as previously mentioned, provides a robust model for the decomposition of this compound after the initial oxidation of Fe²⁺ to Fe³⁺.

Table 1: Stages of Thermal Decomposition of Ferric Nitrate Nonahydrate

| Stage | Temperature Range (°C) | Mass Loss (%) | Key Events |

| I | 30 - 150 | ~45% | Melting and loss of the majority of water of hydration. |

| II | 150 - 250 | ~35% | Decomposition of the hydrated ferric nitrate to form intermediate iron oxyhydroxides and release of nitric acid and water. |

| III | 250 - 450 | ~5% | Final decomposition of intermediate species to form iron(III) oxide. |

Note: The temperature ranges and mass loss percentages are approximate and can vary depending on experimental conditions such as heating rate and atmosphere.

Table 2: Correlation of TGA/DSC Events for Ferric Nitrate Nonahydrate

| Temperature (°C) | TGA Event | DSC Event | Interpretation |

| ~50 | Start of mass loss | Endotherm | Melting of the hydrate in its own water of crystallization. |

| 100 - 150 | Significant mass loss | Broad endotherm | Dehydration and partial hydrolysis. |

| 150 - 250 | Continued mass loss | Complex endotherms | Formation of basic iron nitrates and iron oxyhydroxides with the evolution of HNO₃ and H₂O. |

| > 250 | Final mass loss | Endotherm | Decomposition of intermediates to α-Fe₂O₃. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of iron nitrate hydrates.

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)

Objective: To determine the temperature-dependent mass loss and thermal events associated with the decomposition of the sample.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.

-

Instrumentation: A simultaneous TGA-DSC instrument is used.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing dry air or nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis: The TGA curve (mass vs. temperature) and the DSC curve (heat flow vs. temperature) are recorded. The derivative of the TGA curve (DTG) is often used to identify the temperatures of maximum decomposition rates.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Methodology:

-

Sample Preparation: Samples are prepared by heating the this compound to specific temperatures corresponding to the end of each major decomposition stage observed in the TGA curve. The samples are then cooled to room temperature.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is used.

-

Data Acquisition: The samples are scanned over a 2θ range (e.g., 10-80°) with a specific step size and dwell time.

-

Data Analysis: The resulting diffraction patterns are compared with standard diffraction patterns from databases (e.g., the ICDD's PDF database) to identify the crystalline phases present.

Scanning Electron Microscopy (SEM)

Objective: To observe the morphology and microstructure of the decomposition products.

Methodology:

-

Sample Preparation: The solid residues from different decomposition temperatures are mounted on an SEM stub using conductive carbon tape. The samples may be sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

-

Instrumentation: A scanning electron microscope is used.

-

Imaging: The samples are imaged at various magnifications to observe particle size, shape, and surface texture.

-

Elemental Analysis: Energy-dispersive X-ray spectroscopy (EDS) can be used in conjunction with SEM to determine the elemental composition of the samples.

Visualizations

Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for studying thermal decomposition.

A Technical Guide to the Molar Mass and Molecular Weight of Ferrous Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molar mass and molecular weight of ferrous nitrate hexahydrate, a compound of interest in various research and development applications. The guide outlines the fundamental principles, computational methods, and an experimental protocol relevant to the determination of these critical chemical properties.

Introduction to this compound

Ferrous nitrate, in its hexahydrate form, is an inorganic salt with the chemical formula Fe(NO₃)₂·6H₂O.[1][2][3] It is the iron(II) salt of nitric acid and is typically encountered as a green crystalline solid. The compound consists of a central iron(II) ion (Fe²⁺) coordinated with two nitrate anions (NO₃⁻) and six molecules of water of hydration. The precise determination of its molar mass is fundamental for stoichiometric calculations, solution preparation, and the overall characterization of its physicochemical properties in scientific research.

Molar Mass and Molecular Weight

The terms molar mass (M) and molecular weight (MW) are often used interchangeably in practice, although their definitions differ slightly. Molar mass is defined as the mass of one mole (approximately 6.022 x 10²³ particles) of a substance, expressed in grams per mole ( g/mol ). Molecular weight is the mass of a single molecule of a substance, expressed in atomic mass units (amu). For a given compound, the numerical value of the molar mass in g/mol is equivalent to its molecular weight in amu.

The calculation of the molar mass of this compound is based on the summation of the atomic masses of its constituent elements, as dictated by its chemical formula.

Calculation of Molar Mass

The molar mass of Fe(NO₃)₂·6H₂O is calculated by summing the atomic masses of one iron atom, two nitrogen atoms, twelve oxygen atoms (six from the two nitrate groups and six from the water molecules), and twelve hydrogen atoms.

Molar Mass = (1 × Atomic Mass of Fe) + (2 × Atomic Mass of N) + (12 × Atomic Mass of O) + (12 × Atomic Mass of H)

The table below summarizes the atomic masses of the constituent elements and the resultant calculation for the molar mass of this compound.

| Element | Symbol | Quantity | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |

| Iron | Fe | 1 | 55.845[4][5][6] | 55.845 |

| Nitrogen | N | 2 | 14.007[7][8][9] | 28.014 |

| Oxygen | O | 12 | 15.999[10][11][12] | 191.988 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Total | 287.943 |

Therefore, the molar mass of this compound is 287.943 g/mol . The molecular weight is 287.943 amu .

Experimental Determination of Molar Mass

The molar mass of a hydrated salt like this compound can be experimentally verified, primarily through the determination of its water content. Thermogravimetric Analysis (TGA) is a highly precise technique for this purpose.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the mass percentage of water in this compound and thereby confirm its molar mass.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This typically involves the use of standard reference materials with known thermal decomposition profiles.

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into a TGA crucible (e.g., alumina or platinum).

-

Analysis Conditions: Place the crucible onto the TGA's microbalance. The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient temperature to 300 °C).

-

Data Acquisition: The TGA instrument continuously records the mass of the sample as a function of temperature. The resulting plot of mass versus temperature is known as a thermogram.

-

Data Analysis: The thermogram will show a distinct mass loss step corresponding to the dehydration of the salt.[4][9] The initial mass (m_initial) and the final mass after dehydration (m_final) are determined from the plateau regions of the curve before and after the mass loss event.

-

Calculations:

-

The mass of water lost (m_water) is calculated as: m_water = m_initial - m_final.

-

The mass percentage of water in the hydrate is calculated as: % Water = (m_water / m_initial) * 100.

-

The experimental molar mass of the hydrate can be inferred by comparing the mass percentage of water to the theoretical value calculated from the chemical formula.

-

Visualizations

Diagram of Molar Mass Calculation Logic

The following diagram illustrates the logical workflow for calculating the molar mass of this compound.

Caption: Logical flow for molar mass calculation.

Diagram of Experimental Workflow for TGA

The diagram below outlines the key steps in the thermogravimetric analysis of a hydrated salt.

Caption: Experimental workflow for TGA.

References

- 1. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. csus.edu [csus.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. adriandingleschemistrypages.com [adriandingleschemistrypages.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Estimation of iron in Mohr salt .pdf [slideshare.net]

- 10. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Experiment 16 Help!!! [faculty.uml.edu]

Solubility of Ferrous nitrate hexahydrate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ferrous nitrate hexahydrate (Fe(NO₃)₂·6H₂O) in water and select organic solvents. Understanding the solubility characteristics of this compound is critical for its application in various research, development, and manufacturing processes, including its use as a precursor in the synthesis of iron-based materials and as a reagent in chemical reactions.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution and is crucial for designing and optimizing experimental and industrial processes. Below are the compiled quantitative solubility data for this compound in aqueous and organic media.

Solubility in Water

This compound is highly soluble in water. Its solubility exhibits a positive correlation with temperature, as detailed in the table below.

| Temperature (°C) | Solubility ( g/100 g of water) |

| 0 | 71 |

| 18 | 82 |

| 52 | 87 |

| 60 | 166 |

This data is compiled from a referenced chemical handbook and indicates a significant increase in solubility with rising temperature.[1]

Solubility in Organic Solvents

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the isothermal equilibrium method, a standard and reliable technique for generating accurate solubility data.

Principle

The isothermal equilibrium method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically, which represents its solubility at that specific temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Solvent (deionized water, or organic solvent of interest)

-

Constant temperature water bath with shaker

-

Calibrated thermometer

-

Sealed glass vials

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles

-

Analytical balance

-

Drying oven

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a constant temperature water bath equipped with a shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution and precipitation processes have reached a state of dynamic equilibrium. The temperature should be monitored and maintained with high precision.

-

Sample Withdrawal: Once equilibrium is established, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) fitted with a filter to prevent the transfer of any solid particles.

-

Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed weighing bottle and record the total weight.

-

Solvent Evaporation: Place the weighing bottle in a drying oven at a suitable temperature to evaporate the solvent completely. For aqueous solutions, a temperature of around 80-100°C is typically used. For organic solvents, the temperature should be chosen based on the solvent's boiling point, ensuring it is high enough for efficient evaporation but low enough to prevent decomposition of the ferrous nitrate.

-

Final Weighing: Once the solvent is completely evaporated and the weighing bottle has cooled to room temperature in a desiccator, weigh it again. The difference in weight before and after drying gives the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can then be calculated and expressed in grams of solute per 100 grams of solvent.

Visualizations

The following diagrams illustrate key aspects of the solubility determination process and the factors influencing solubility.

References

An In-depth Technical Guide to Ferrous Nitrate Hexahydrate (CAS Number: 13520-68-8) for Researchers and Drug Development Professionals

Introduction: Ferrous nitrate hexahydrate, with the CAS number 13520-68-8, is an inorganic salt that is gaining traction in various scientific and biomedical research fields. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and its burgeoning applications, particularly as a precursor in the development of advanced nanomaterials for drug delivery and therapy. We delve into its biological interactions, including its role in oxidative stress and cellular signaling, and provide detailed experimental protocols for its use in the synthesis of iron oxide nanoparticles and for assessing its cytotoxic effects.

Physicochemical Properties

This compound is a green crystalline solid that is highly soluble in water. The central iron atom is in the +2 oxidation state (ferrous), which plays a crucial role in its chemical reactivity and biological interactions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 13520-68-8 |

| Molecular Formula | Fe(NO₃)₂·6H₂O |

| Molecular Weight | 287.94 g/mol |

| Appearance | Green crystalline solid |

| Melting Point | 60.5 °C |

| Boiling Point | Decomposes at approximately 100 °C |

| Solubility | Soluble in water and ethanol |

| Crystal Structure | Orthorhombic |

Synthesis of this compound

The synthesis of this compound requires careful control of reaction conditions to prevent the oxidation of the ferrous (Fe²⁺) ion to the more stable ferric (Fe³⁺) state. Common laboratory-scale synthesis methods are outlined below.

Reaction of Iron with Dilute Nitric Acid

A straightforward method involves the direct reaction of iron metal with cold, dilute nitric acid.

Experimental Protocol:

-

Add 10 grams of iron filings or powder to a 250 mL beaker.

-

Slowly add 100 mL of 2M nitric acid to the beaker while stirring continuously in an ice bath to maintain a low temperature.

-

Continue stirring until the iron has completely dissolved. The solution should have a pale green color.

-

Filter the solution to remove any unreacted iron or impurities.

-

Gently heat the filtrate to concentrate the solution.

-

Allow the concentrated solution to cool slowly at room temperature, followed by further cooling in a refrigerator to promote crystallization.

-

Collect the green crystals of this compound by filtration and dry them between sheets of filter paper.

Metathesis Reaction

An alternative route is a metathesis (double displacement) reaction between a soluble iron(II) salt and a soluble nitrate salt.

Experimental Protocol:

-

Dissolve 27.8 g of iron(II) sulfate heptahydrate in 100 mL of deionized water.

-

In a separate beaker, dissolve 26.1 g of lead(II) nitrate in 100 mL of deionized water.

-

Slowly add the lead(II) nitrate solution to the iron(II) sulfate solution with constant stirring. A white precipitate of lead(II) sulfate will form.

-

Continue stirring for 30 minutes to ensure complete reaction.

-

Filter the mixture to remove the lead(II) sulfate precipitate.

-

The filtrate, a solution of ferrous nitrate, can then be concentrated and crystallized as described in the previous method.

Applications in Drug Development and Research

The primary application of this compound in the biomedical field is as a precursor for the synthesis of iron oxide nanoparticles (IONPs), particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). These nanoparticles are extensively investigated for drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and hyperthermia cancer therapy.

Synthesis of Iron Oxide Nanoparticles

The co-precipitation method is a widely used, simple, and scalable technique for synthesizing IONPs from this compound.

Experimental Protocol: Co-precipitation of Magnetite Nanoparticles

-

Prepare a stock solution by dissolving this compound and a ferric salt (e.g., ferric chloride hexahydrate) in deionized water in a 1:2 molar ratio of Fe²⁺ to Fe³⁺ under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Heat the solution to 80°C with vigorous stirring.

-

Rapidly add a solution of a base, such as 1.5 M sodium hydroxide or ammonium hydroxide, until the pH of the solution reaches approximately 10-11. A black precipitate of magnetite will form immediately.

-

Continue stirring the mixture at 80°C for 1-2 hours to allow for crystal growth and stabilization.

-

Cool the suspension to room temperature.

-

Collect the nanoparticles by magnetic decantation or centrifugation.

-

Wash the nanoparticles several times with deionized water until the supernatant is neutral, and then wash with ethanol.

-

Dry the resulting nanoparticle powder in a vacuum oven at 60°C.

A schematic representation of the co-precipitation synthesis workflow is provided below.

Characterization of Synthesized Iron Oxide Nanoparticles: The properties of the synthesized IONPs are crucial for their biomedical applications. Table 2 summarizes typical characterization data for IONPs synthesized using this compound as a precursor.

| Parameter | Typical Value Range | Significance in Drug Development |

| Particle Size (TEM) | 10 - 50 nm | Influences biodistribution, cellular uptake, and drug release kinetics. |

| Zeta Potential | -30 to +30 mV | Indicates colloidal stability and surface charge, affecting interaction with cell membranes. |

| Polydispersity Index (PDI) | < 0.3 | A measure of the size distribution uniformity; lower values are desirable for consistent performance. |

| Drug Loading Capacity | Varies with drug and surface coating (e.g., 10-20% w/w) | Determines the therapeutic payload of the nanoparticle formulation. |

| Drug Release Profile | pH-dependent (enhanced release in acidic tumor microenvironments) | Enables targeted drug delivery and reduced systemic toxicity. |

Cytotoxicity and Biological Interactions

The ferrous (Fe²⁺) ion released from this compound is biologically active and can participate in cellular processes, most notably the Fenton reaction, which generates highly reactive hydroxyl radicals. This can lead to oxidative stress, a condition implicated in various pathologies and a potential mechanism for therapeutic intervention.

Experimental Protocol: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Seed cells (e.g., a cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare a series of dilutions of this compound in a complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated cells as a control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

Ferrous iron is known to influence several key cellular signaling pathways, primarily through the induction of oxidative stress. The Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide (H₂O₂), produces hydroxyl radicals (•OH), which can damage cellular components and trigger signaling cascades.[1]

Iron-Induced Oxidative Stress and Cellular Response:

The generated reactive oxygen species (ROS) can activate transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] Activation of these pathways can lead to a variety of cellular responses, including inflammation, apoptosis (programmed cell death), and cell cycle arrest.[4] This dual role of inducing cytotoxicity in cancer cells while potentially causing toxicity in healthy tissues necessitates careful design and surface modification of iron-based nanoparticles for drug delivery applications.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of iron-based nanomaterials with significant potential in drug development and biomedical research. Its ability to generate ferrous ions, which are active in biological systems, makes it a compound of interest for studying oxidative stress and its downstream signaling effects. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this compound in their work. Further research into the surface functionalization of nanoparticles derived from this precursor will be crucial for enhancing their biocompatibility and therapeutic efficacy.

References

An In-depth Technical Guide to the Safety and Handling of Ferrous Nitrate Hexahydrate

Introduction

Ferrous nitrate hexahydrate, with the chemical formula Fe(NO₃)₂·6H₂O, is the iron(II) salt of nitric acid. It typically appears as a pale green crystalline solid.[2] This compound is known for its instability, particularly its susceptibility to oxidation to the ferric (iron(III)) state, especially when heated or in solution.[1][3][4][5][6] Due to this instability, it is not a commonly used laboratory reagent. This guide provides an in-depth overview of the known safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

While a complete GHS classification for pure this compound is not available, based on data for mixtures, it is classified with the following hazards:

-

H303: May be harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

It is also important to consider the hazards associated with inorganic nitrates, which are often oxidizing agents, and ferrous compounds.

Physical and Chemical Properties

A summary of the available quantitative data for this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | Fe(NO₃)₂·6H₂O |

| Molar Mass | 287.95 g/mol [7] |

| Appearance | Pale green crystalline solid[2] |

| Melting Point | 60 °C (decomposes)[2] |

| Solubility in Water | 87.525 g/100 mL[1] |

| Crystal Structure | Orthorhombic[1] |

Table 1: Physical and Chemical Properties of this compound

Exposure Controls and Personal Protection

Due to the lack of specific occupational exposure limits for this compound, it is prudent to adhere to the limits for soluble iron salts.

| Parameter | Value |

| ACGIH TLV (TWA) for soluble iron salts | 1 mg/m³ |

| NIOSH REL (TWA) for soluble iron salts | 1 mg/m³ |

Table 2: Exposure Limits for Soluble Iron Salts

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or aerosols.

-

Emergency eyewash stations and safety showers should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): A summary of recommended personal protective equipment is provided in Table 3.

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter may be necessary. |

Table 3: Personal Protective Equipment Recommendations

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Keep away from heat and sources of ignition.

-

Keep away from combustible materials.

Storage:

-

Store in a cool, dry, well-ventilated place.

-

Keep container tightly closed.

-

Due to its hygroscopic nature and instability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

-

Store away from incompatible materials such as strong oxidizing agents, reducing agents, and combustible materials.

First Aid Measures

In the event of exposure to this compound, the following first aid measures are recommended:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Table 4: First Aid Measures for this compound

Experimental Protocol: Preparation of a Dilute Aqueous Solution

Objective: To prepare a 0.1 M aqueous solution of this compound for experimental use, with appropriate safety precautions.

Materials:

-

This compound

-

Deionized water (deoxygenated)

-

Volumetric flask

-

Beaker

-

Glass stirring rod

-

Spatula

-

Analytical balance

-

Personal Protective Equipment (as specified in Table 3)

Procedure:

-

Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and free of combustible materials. Don appropriate PPE.

-

Weighing: Carefully weigh the required amount of this compound on an analytical balance. Perform this step in the fume hood to minimize inhalation of any dust.

-

Dissolution: Transfer the weighed solid to a beaker containing a small amount of deoxygenated deionized water. The use of deoxygenated water is recommended to minimize the oxidation of the ferrous ion.

-

Stirring: Gently stir the mixture with a glass rod until the solid is completely dissolved. The solution should have a pale green color.

-

Transfer: Carefully transfer the solution to a volumetric flask of the desired final volume.

-

Dilution: Add deoxygenated deionized water to the volumetric flask until the meniscus reaches the calibration mark.

-

Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: If the solution is not for immediate use, it should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere to slow down oxidation.

Diagrams

Caption: Workflow for Safe Handling and Emergency Procedures for this compound.

References

- 1. Iron(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. This compound | 13476-08-9 | Benchchem [benchchem.com]

- 3. Cas 14013-86-6,Iron(II) nitrate. | lookchem [lookchem.com]

- 4. Iron(II) nitrate. CAS#: 14013-86-6 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 14013-86-6 | CAS DataBase [m.chemicalbook.com]

- 7. This compound | FeH12N2O12 | CID 26080 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Development of Ferrous Nitrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical evolution of ferrous nitrate [Fe(NO₃)₂] chemistry, tracing its development from early synthesis to its characterization and the persistent challenge of its inherent instability. This document provides a compilation of historical experimental protocols, quantitative data, and a visual representation of its chemical behavior, offering valuable context for contemporary research and development.

Early Synthesis and Characterization

The synthesis of ferrous nitrate has been documented through several distinct methods, with the earliest and most direct approach involving the reaction of metallic iron with nitric acid.

Direct Synthesis from Iron and Nitric Acid

The foundational method for producing ferrous nitrate involves the direct reaction of iron with cold, dilute nitric acid.[1] This reaction is sensitive to temperature and acid concentration, as these factors influence the oxidation state of the resulting iron salt.

Experimental Protocol: Synthesis of Ferrous Nitrate Hexahydrate

This protocol is based on early documented methods for the preparation of ferrous nitrate crystals.

Materials:

-

Iron filings or turnings

-

Dilute nitric acid (specific gravity ~1.115)

-

Distilled water

-

Ethanol (for washing)

-

Crystallizing dish

-

Filtration apparatus

Procedure:

-

In a flask, place a pre-weighed amount of iron filings.

-

Slowly add cold, dilute nitric acid to the iron filings while keeping the flask in an ice bath to maintain a low temperature. The reaction should proceed without vigorous evolution of nitrogen oxides.

-

Continue the addition of nitric acid until the iron is completely dissolved, resulting in a pale green solution.

-

Filter the resulting solution to remove any unreacted iron or impurities.

-

Transfer the filtrate to a crystallizing dish and allow for slow evaporation at room temperature.

-

Green crystals of this compound, Fe(NO₃)₂·6H₂O, will form.

-

The crystals can be washed with a small amount of cold ethanol and then dried in a desiccator.

It was noted by early chemists that if the reaction is conducted at temperatures below -10 °C, a nonahydrate form can be produced.[1] However, this form readily loses water to become the more common hexahydrate.[1]

Double Decomposition Methods

To circumvent the challenges of controlling the oxidation state of iron in direct synthesis, double decomposition (metathesis) reactions were employed.

Experimental Protocol: Synthesis via Salt Metathesis

This method avoids the direct use of nitric acid on iron, offering an alternative route to a purer ferrous nitrate solution.

Materials:

-

Ferrous sulfate (FeSO₄)

-

Lead(II) nitrate [Pb(NO₃)₂] or Barium nitrate [Ba(NO₃)₂]

-

Dilute ethanol

-

Distilled water

-

Filtration apparatus

Procedure:

-

Prepare separate aqueous solutions of ferrous sulfate and either lead(II) nitrate or barium nitrate.

-

Slowly add the lead(II) nitrate or barium nitrate solution to the ferrous sulfate solution with constant stirring.

-

A white precipitate of lead(II) sulfate (PbSO₄) or barium sulfate (BaSO₄) will form.

-

Allow the reaction to go to completion, then filter off the precipitate.

-

The resulting filtrate is a solution of ferrous nitrate. This solution can then be carefully evaporated to yield green crystals of the hexahydrate.[1]

An ion-exchange reaction using iron(II) sulfate and barium nitrate can produce a solution with a concentration of up to 1.5 M.[1]

Properties and Instability

Ferrous nitrate is most commonly encountered as the green hexahydrate, Fe(NO₃)₂·6H₂O.[1] A key characteristic that has shaped its historical and current use is its instability, particularly in the presence of air and heat.

| Property | Value | Citation(s) |

| Common Hydrate Form | Hexahydrate (Fe(NO₃)₂·6H₂O) | [1] |

| Appearance | Green crystals | [1] |

| Melting Point (Hexahydrate) | 60 °C | [1] |

| Decomposition Temperature (Hexahydrate) | 61 °C (decomposes to iron(III) oxide) | [1] |

| Decomposition Temperature (Aqueous Solution) | 107 °C (decomposes to iron(III)) | [1] |

The instability of ferrous nitrate is primarily due to the ease of oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion. This process is accelerated by heat and the presence of oxidizing agents, including nitric acid itself, especially at higher concentrations.

The oxidation of ferrous nitrate to ferric nitrate by concentrated nitric acid is represented by the following equation:

3 Fe(NO₃)₂ + 4 HNO₃ → 3 Fe(NO₃)₃ + NO + 2 H₂O[1]

This inherent instability is a primary reason why ferrous nitrate is not commercially available in the same way as the more stable ferric nitrate.[1]

Historical and Potential Applications

Historically, the applications of ferrous nitrate have been limited due to its instability. However, it has been explored for certain niche uses. While many industrial applications utilize the more stable ferric nitrate for processes like wastewater treatment and pigment production, ferrous nitrate has been of interest in synthetic chemistry where a soluble source of ferrous ions in a non-coordinating anion is required.[2] More recently, there has been research into its potential use for dye removal.[3]

Visualizing Chemical Pathways

The following diagrams illustrate the key synthesis and reaction pathways in the historical context of ferrous nitrate chemistry.

Caption: Synthesis pathways for ferrous nitrate.

Caption: Decomposition and oxidation of ferrous nitrate.

References

An In-depth Technical Guide on the Role of Fe²⁺ Ions from Ferrous Nitrate Hexahydrate in Aqueous Solutions

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical behavior, reactivity, and applications of ferrous (Fe²⁺) ions in aqueous solutions, with a specific focus on those derived from the dissolution of ferrous nitrate hexahydrate. The document details the properties of the hydrated ferrous ion, its critical role in various chemical and biological processes, and standardized experimental protocols for its analysis.

Introduction to this compound and Aqueous Fe²⁺

This compound, Fe(NO₃)₂·6H₂O, is a pale green crystalline solid that serves as a readily soluble source of ferrous ions (Fe²⁺) in aqueous media.[1] Upon dissolution in water, it forms the hexaaquairon(II) complex ion, [Fe(H₂O)₆]²⁺, which imparts a characteristic green color to the solution.[2][3] The central iron(II) ion in this complex is octahedrally coordinated to six water molecules.[3][4] The nitrate ions do not directly bond to the iron center but exist as counter-ions within the solution.[4]

The reactivity of the aqueous Fe²⁺ ion is dominated by its redox chemistry, its behavior as a Lewis acid, and its ability to form coordination complexes. These properties make it a crucial species in fields ranging from materials science and catalysis to environmental chemistry and biology. Understanding the behavior of Fe²⁺ is particularly relevant in drug development, where iron's role in physiological and pathological processes, such as oxidative stress and neurodegenerative diseases, is a key area of investigation.[5][6]

Physicochemical Properties and Data

The quantitative properties of this compound and the resulting aqueous Fe²⁺ ions are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Fe(NO₃)₂·6H₂O | [4] |

| Molar Mass | 287.95 g/mol | [7] |

| Appearance | Pale green crystalline solid | [1][4] |

| Melting Point | 60 °C (decomposes) | [1][4] |

| Solubility in Water | 87.525 g/100 mL | [1][4] |

| Crystal Structure | Orthorhombic | [1][4] |

Table 2: Properties and Reactions of Aqueous [Fe(H₂O)₆]²⁺ Ions

| Property / Reactant | Observation / Product | Ionic Equation | Reference |

| Color in Solution | Green | - | [2][3] |

| Acidity | Weakly acidic due to hydrolysis | [Fe(H₂O)₆]²⁺(aq) ⇌ [Fe(H₂O)₅(OH)]⁺(aq) + H⁺(aq) | [3] |

| Sodium Hydroxide (NaOH) | Green gelatinous precipitate | Fe²⁺(aq) + 2OH⁻(aq) → Fe(OH)₂(s) | [2] |

| Aqueous Ammonia (NH₃) | Green gelatinous precipitate | Fe²⁺(aq) + 2NH₃(aq) + 2H₂O(l) → Fe(OH)₂(s) + 2NH₄⁺(aq) | [8] |

| Sodium Carbonate (Na₂CO₃) | Green precipitate | Fe²⁺(aq) + CO₃²⁻(aq) → FeCO₃(s) | [3] |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Deep blue precipitate (Prussian blue) | 3Fe²⁺(aq) + 2[Fe(CN)₆]³⁻(aq) → Fe₃[Fe(CN)₆]₂(s) | [9] |

Key Chemical Reactions and Pathways

The Fe²⁺ ion in aqueous solution is a dynamic species involved in several critical reaction types.

Dissolution and Hydrolysis

When this compound dissolves in water, the Fe²⁺ ion is complexed by six water molecules. This hydrated ion has a high charge density, which polarizes the O-H bonds of the coordinated water molecules, leading to the release of H⁺ ions and making the solution acidic.[3]

Redox Chemistry: Oxidation to Fe³⁺

A defining characteristic of aqueous Fe²⁺ is its susceptibility to oxidation to the ferric (Fe³⁺) state, especially in the presence of oxidizing agents or upon exposure to air. This process is highly pH-dependent and is accelerated in neutral or basic conditions.[4][8] Concentrated nitric acid, for instance, readily oxidizes Fe²⁺ to Fe³⁺.[1]

Role in Biological Signaling and Oxidative Stress

In biological systems, the balance between Fe²⁺ and Fe³⁺ is tightly regulated.[10] Dysregulation can lead to cellular damage through the generation of reactive oxygen species (ROS) via the Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide. This process is implicated in numerous diseases and is a critical consideration in drug development targeting iron metabolism.[5][6]

Applications in Research and Development

Precursor in Materials Synthesis

Ferrous nitrate's high water solubility makes it an excellent precursor for synthesizing iron-based nanomaterials.[4] It is widely used in the co-precipitation method to produce magnetic iron oxide nanoparticles (e.g., magnetite, Fe₃O₄), which have applications in drug delivery, MRI contrast agents, and catalysis.[4][11] It is also employed in hydrothermal synthesis techniques to create crystalline iron-based materials.[4]

Catalysis

Fe²⁺ ions are effective catalysts in various chemical reactions. For example, they catalyze the reaction between peroxodisulfate(VI) ions and iodide ions.[12] The catalytic cycle involves the Fe²⁺ ion being oxidized to Fe³⁺, which then oxidizes the iodide, regenerating Fe²⁺. This ability to cycle between oxidation states is fundamental to its catalytic activity.

Role in Drug Development

The study of iron metabolism and homeostasis is crucial in understanding diseases like Alzheimer's, Parkinson's, and cancer.[6] Fe²⁺ is essential for processes like oxygen transport via hemoglobin.[13] Chemical tools and probes are developed to selectively detect Fe²⁺ and Fe³⁺ to study their distinct roles in these conditions.[5][14] Furthermore, iron-based drug delivery systems, often using iron oxide nanoparticles derived from precursors like ferrous nitrate, are an active area of research for targeted therapies.[11][15]

Experimental Protocols

Protocol 1: Determination of Fe²⁺ Concentration by Redox Titration with Potassium Permanganate

This protocol details a standard method for quantifying the concentration of Fe²⁺ in an aqueous solution.

Objective: To determine the concentration of an unknown Fe²⁺ solution.

Materials:

-

Fe²⁺ solution (from this compound)

-

Standardized potassium permanganate (KMnO₄) solution (~0.02 M)

-

Dilute sulfuric acid (H₂SO₄) (~1 M)

-

Burette, pipette (25 mL), conical flask (250 mL), volumetric flask

Procedure:

-

Preparation: Pipette 25.0 mL of the Fe²⁺ solution into a 250 mL conical flask.

-

Acidification: Add approximately 25 mL of 1 M sulfuric acid to the flask. The acidic medium is necessary to provide the H⁺ ions required for the reduction of the permanganate ion and to prevent the formation of manganese dioxide precipitate.[2][16]

-

Titration Setup: Fill a clean burette with the standardized KMnO₄ solution and record the initial volume. The permanganate solution acts as its own indicator.[16]

-

Titration: Titrate the Fe²⁺ solution with the KMnO₄ solution, swirling the flask constantly. The purple MnO₄⁻ ion is reduced to the colorless Mn²⁺ ion by Fe²⁺, which is oxidized to Fe³⁺.

-

Endpoint: The endpoint is reached when a single drop of KMnO₄ solution imparts a faint, permanent pink color to the solution, indicating that all the Fe²⁺ has been consumed.

-

Recording: Record the final burette volume. Repeat the titration until at least two concordant results (within 0.1 mL) are obtained.

Reaction: MnO₄⁻(aq) + 8H⁺(aq) + 5Fe²⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)[16]

Calculation: Use the stoichiometry of the reaction (5 moles of Fe²⁺ react with 1 mole of MnO₄⁻) and the formula M₁V₁/n₁ = M₂V₂/n₂ to calculate the concentration of the Fe²⁺ solution.

Protocol 2: Qualitative Analysis of Fe²⁺ Ions

Objective: To confirm the presence of Fe²⁺ ions in a solution.

Materials:

-

Test solution

-

Potassium ferricyanide (K₃[Fe(CN)₆]) solution

-

Dilute hydrochloric acid (HCl)

-

Test tubes

Procedure:

-

Place 1-2 mL of the test solution into a clean test tube.

-

Acidify the solution with a few drops of dilute HCl.

-

Add a few drops of potassium ferricyanide solution to the test tube.

-

Observation: The formation of a deep blue precipitate (Prussian blue or Turnbull's blue) confirms the presence of Fe²⁺ ions.[9] Fe³⁺ ions do not give this reaction, instead forming a brown solution.

Conclusion

The ferrous ion, readily sourced from this compound, plays a multifaceted and critical role in aqueous systems. Its chemistry is defined by the stable [Fe(H₂O)₆]²⁺ complex, which is nonetheless susceptible to oxidation, a property that underpins its function in catalysis and biological redox cycling. From serving as a fundamental building block in the synthesis of advanced iron-based nanomaterials to its complex and vital role in biological signaling and disease pathology, the aqueous Fe²⁺ ion remains a subject of intense interest for researchers, chemists, and professionals in drug development. A thorough understanding of its properties and reactions, facilitated by the standardized protocols presented herein, is essential for leveraging its potential in scientific and therapeutic applications.

References

- 1. Iron(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chemhume.co.uk [chemhume.co.uk]

- 4. This compound | 13476-08-9 | Benchchem [benchchem.com]

- 5. search.lib.uts.edu.au [search.lib.uts.edu.au]

- 6. Simultaneous Fe2+/Fe3+ imaging shows Fe3+ over Fe2+ enrichment in Alzheimer’s disease mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | FeH12N2O12 | CID 26080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. sensusimpact.com [sensusimpact.com]

- 11. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 13. Hemoglobin - Wikipedia [en.wikipedia.org]

- 14. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Repurposing ferumoxytol: Diagnostic and therapeutic applications of an FDA-approved nanoparticle [thno.org]

- 16. m.youtube.com [m.youtube.com]

Methodological & Application

Ferrous Nitrate Hexahydrate: A Versatile Precursor for Iron Oxide Nanoparticle Synthesis in Biomedical Applications

Application Note AN-IONP-FNH-2025

Introduction

Iron oxide nanoparticles (IONPs) have garnered significant attention in the biomedical field due to their unique superparamagnetic properties, biocompatibility, and biodegradability.[1] These properties make them ideal candidates for a range of applications, including targeted drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and hyperthermia cancer therapy.[2][3] The synthesis of IONPs with controlled size, shape, and magnetic properties is crucial for their efficacy in these applications. Ferrous nitrate hexahydrate [Fe(NO₃)₂·6H₂O] serves as a valuable and reactive precursor for the synthesis of various phases of iron oxide nanoparticles, including magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). The choice of synthesis method profoundly influences the physicochemical characteristics of the resulting nanoparticles.[4]

This document provides detailed protocols for the synthesis of iron oxide nanoparticles using this compound via co-precipitation, hydrothermal, and thermal decomposition methods. It also outlines key characterization techniques and discusses their application in drug delivery and as MRI contrast agents, complete with mechanistic diagrams.

Synthesis Protocols for Iron Oxide Nanoparticles

The selection of a synthesis methodology is critical as it dictates the final properties of the nanoparticles. The size, crystallinity, and magnetic behavior of IONPs are highly dependent on reaction parameters such as temperature, pH, precursor concentration, and reaction time.[5]

Co-Precipitation Method

Co-precipitation is a widely used, facile, and cost-effective method for synthesizing iron oxide nanoparticles.[6] It involves the precipitation of iron hydroxides from an aqueous salt solution by adding a base, followed by aging and phase transformation to iron oxide. While traditionally a mix of Fe²⁺ and Fe³⁺ salts is used, synthesis can be achieved from a ferrous salt in the presence of a mild oxidant.[1]

Experimental Protocol: Co-Precipitation

-

Preparation of Precursor Solution: Dissolve a stoichiometric amount of this compound [Fe(NO₃)₂·6H₂O] in deionized water, previously degassed with nitrogen for 30 minutes to prevent premature oxidation. A typical concentration is 0.1 M.

-

Precipitation: Under vigorous mechanical stirring (e.g., 550 rpm) and a continuous nitrogen gas flow, add a base solution (e.g., 0.5 M NaOH or NH₄OH) dropwise to the iron salt solution.[7]

-

pH Control: Continue adding the base until the pH of the solution reaches a desired level, typically between 9 and 11, to induce the formation of iron hydroxide precipitate.[7] The solution will turn from light green to a black suspension.

-

Aging and Oxidation: Age the suspension at an elevated temperature (e.g., 80°C) for 1-2 hours under continuous stirring. Controlled exposure to air or a mild oxidant during this step can facilitate the formation of the desired iron oxide phase.

-

Washing: After the reaction, cool the mixture to room temperature. Isolate the black precipitate using a permanent magnet. Decant the supernatant and wash the nanoparticles multiple times with deionized water and then with ethanol until the pH of the washing solution is neutral.

-

Drying: Dry the washed nanoparticles in a vacuum oven at 60°C for 12-24 hours to obtain a fine powder.

References

- 1. Iron oxide nanoparticle - Wikipedia [en.wikipedia.org]

- 2. Magnetic and Magneto-Optical Oroperties of Iron Oxides Nanoparticles Synthesized under Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Co-precipitation method of synthesis and characterization of iron oxide nanoparticles | Semantic Scholar [semanticscholar.org]

- 7. scribd.com [scribd.com]

Green Synthesis of Iron Oxide Nanoparticles Using Ferrous Nitrate Hexahydrate: Applications in Environmental Remediation and Biomedicine

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The field of nanotechnology has witnessed a surge in the development of eco-friendly and sustainable methods for nanoparticle synthesis. Green synthesis, utilizing biological entities like plant extracts, offers a promising alternative to conventional chemical and physical methods, which often involve hazardous substances and high energy consumption.[1] This approach leverages the rich phytochemical composition of plant extracts, containing compounds such as polyphenols, flavonoids, and alkaloids, which act as both reducing and capping agents in the formation of nanoparticles.[2]